2-Methylallyl butyrate is an ester compound, notable for its fruity aroma and flavor profile, which makes it valuable in the food and fragrance industries. It is synthesized from 2-methylallyl alcohol and butyric acid, and it belongs to the class of compounds known as esters. This compound is often utilized in flavoring agents and fragrances due to its pleasant scent.
The primary source of 2-methylallyl butyrate is through the esterification of 2-methylallyl alcohol with butyric acid. This process can be catalyzed by various methods, including acid catalysis or enzymatic reactions using lipases.
2-Methylallyl butyrate is classified under:
The synthesis of 2-methylallyl butyrate can be achieved through several methods:
The molecular formula of 2-methylallyl butyrate is . The structural representation includes:
The mechanism of action primarily revolves around the nucleophilic attack of the hydroxyl group of 2-methylallyl alcohol on the carbonyl carbon of butyric acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling water and forming the ester bond.
2-Methylallyl butyrate has several scientific uses:
This compound's unique properties make it a valuable asset in both industrial applications and research settings, particularly in studies related to flavor chemistry and fragrance formulation.
2-Methylallyl butyrate (2-MAB) is enzymatically synthesized via esterification of butyric acid with 2-methylallyl alcohol. Butyrate, a key precursor, originates from microbial branched-chain fatty acid (BCFA) metabolism. In anaerobic bacteria (e.g., Ruminococcus spp.), branched-chain volatile fatty acids (BCVFAs) like isobutyrate and isovalerate serve as primers for BCFA biosynthesis. These are elongated through the fatty acid synthase (FASII) system, incorporating methyl branches derived from valine, leucine, and isoleucine catabolites [1] [3]. Specifically, 2-methylbutyryl-CoA—a valine/isoleucine-derived intermediate—acts as a starter unit for anteiso-BCFA synthesis. 2-MAB likely emerges as a minor esterification product of these pathways, though its flux remains quantitatively minor compared to straight-chain analogs [1].
Table 1: Key Enzymes in BCFA Biosynthesis Relevant to 2-MAB Precursors
Enzyme/Complex | Function | Microbial Genera |
---|---|---|
Branched-chain ketoacid dehydrogenase (Bkd) | Converts α-ketoacids to acyl-CoAs | Staphylococcus, Listeria |
Methylbutyryl-CoA synthetase (MbcS) | Activates extracellular 2-methylbutyrate | Staphylococcus aureus |
Butyryl-CoA:acetate CoA-transferase | Terminal step in butyrate synthesis | Faecalibacterium, Roseburia |
3-Ketoacyl-ACP synthase III (FabH) | Initiates FASII with branched-chain primers | Diverse Firmicutes |
The anteiso-branch of 2-MAB’s aliphatic chain originates from valine and isoleucine catabolism. Valine yields isobutyryl-CoA, while isoleucine degradation produces 2-methylbutyryl-CoA. These acyl-CoA thioesters enter FASII as primers, where they are extended by malonyl-ACP to form longer BCFAs [3] [7]. In Staphylococcus aureus, extracellular 2-methylbutyrate is scavenged via the ATP-dependent acyl-CoA synthetase MbcS, forming 2-methylbutyryl-CoA. This bypasses de novo synthesis from BCAAs and directly feeds into anteiso-BCFA production [3]. Notably, enzymatic selectivity ensures 2-methylbutyrate (C5) is favored over isobutyrate (C4) or isovalerate (C5), explaining the preferential incorporation of anteiso-branched chains in microbial lipids that serve as 2-MAB precursors [3].
Butyrate production in the gut microbiota—critical for 2-MAB’s carboxylic acid moiety—occurs via two dominant pathways:
Butyrate concentrations regulate its own degradation: Above 5 g COD/L, mesophilic (37°C) fermentations outperform thermophilic (55°C) systems due to enhanced syntrophic oxidation by Syntrophomonas spp. coupled with hydrogenotrophic methanogens (Methanoculleus) [5]. This dynamic impacts butyrate availability for esterification. Crucially, low butyrate producer abundance (e.g., in cardiovascular disease or colorectal cancer) correlates with reduced butyrate synthesis, potentially limiting 2-MAB biogenesis [8] [9].
Table 2: Butyrate Production Pathways in Gut Microbiota
Pathway | Key Substrates | Dominant Microbes | Butyrate Yield | By-products |
---|---|---|---|---|
Pyruvate (Commensal) | Dietary fiber | Faecalibacterium, Roseburia | High (≥0.8 mM/g) | Acetate, H₂ |
Glutamate (Pathogen) | Amino acids | Fusobacterium, Porphyromonas | Low (≤0.3 mM/g) | Ammonia, CO₂ |
Lysine (Pathogen) | Amino acids | Fusobacterium | Moderate (~0.5 mM/g) | Acetate, ammonia |
Microbial Synthesis:
Industrial Synthesis:
Comparison: Microbial routes offer "green" synthesis but operate at ~1/10th the volumetric productivity of chemical methods. Hybrid approaches—using microbial butyrate + chemical esterification—optimize sustainability and yield [3] [9].
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